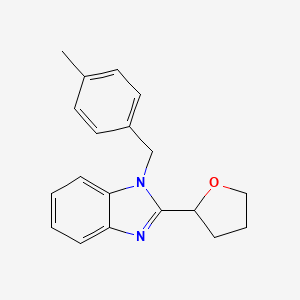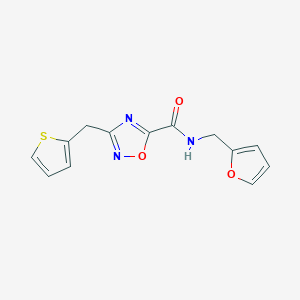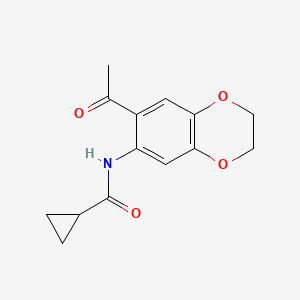
2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a trimethoxybenzamide moiety linked to a tetrahydroquinoline structure, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Trimethoxybenzamide Group: The trimethoxybenzamide group is introduced through an amide coupling reaction. This involves reacting the tetrahydroquinoline derivative with 2,3,4-trimethoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
科学的研究の応用
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,3,4-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s trimethoxybenzamide moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The tetrahydroquinoline structure may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3,4-Trimethoxybenzamide: Lacks the tetrahydroquinoline structure, resulting in different biological activity.
2,3,4-Trimethoxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of the tetrahydroquinoline.
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetamide: Similar but with an acetamide group instead of benzamide.
Uniqueness
2,3,4-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)benzamide is unique due to its combined trimethoxybenzamide and tetrahydroquinoline structures, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research.
特性
分子式 |
C19H20N2O5 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
2,3,4-trimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide |
InChI |
InChI=1S/C19H20N2O5/c1-24-15-9-8-12(16(25-2)17(15)26-3)18(22)21-14-10-11-6-4-5-7-13(11)20-19(14)23/h4-9,14H,10H2,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
NLWJCDSBEAADQY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2CC3=CC=CC=C3NC2=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![diethyl (2E)-2-[(2,3-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049730.png)
![Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B11049746.png)
![4-(3-ethoxy-4-methoxyphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11049747.png)
![6,6'-(pyridin-4-ylmethanediyl)bis(7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B11049750.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)

![N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B11049787.png)
![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11049791.png)

![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)

![2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049819.png)